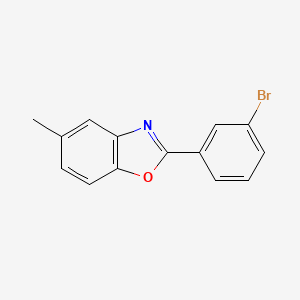
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide, also known as DCM, is a chemical compound that has been extensively studied for its various pharmacological properties. It is a thioamide derivative of morpholine and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide is not fully understood. However, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the replication of various viruses by interfering with viral DNA synthesis. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses by interfering with viral DNA synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potent pharmacological properties. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to exhibit potent antitumor, antiviral, and antimicrobial activity, making it a valuable tool for researchers studying these areas. However, one limitation of using N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide in lab experiments is its potential toxicity. Studies have shown that N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be toxic to certain cell types, and caution should be taken when using it in experiments.
Future Directions
There are several potential future directions for research on N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide. One area of interest is its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide and its potential use in the treatment of various cancers and viral infections. Finally, the development of new synthetic methods for N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide could lead to the discovery of new analogs with improved pharmacological properties.
Synthesis Methods
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide can be synthesized through a variety of methods, including the reaction of 3,5-dichloroaniline with morpholine and carbon disulfide in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide as a yellow crystalline solid with a melting point of 155-157°C.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been extensively studied for its various pharmacological properties. It has been found to exhibit potent antitumor, antiviral, and antimicrobial activity. N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has also been shown to have anti-inflammatory effects and can be used in the treatment of various inflammatory disorders. Additionally, N-(3,5-dichlorophenyl)-4-morpholinecarbothioamide has been found to have neuroprotective properties and can be used in the treatment of various neurological disorders.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-5-9(13)7-10(6-8)14-11(17)15-1-3-16-4-2-15/h5-7H,1-4H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYJHZHJQMDIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)morpholine-4-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


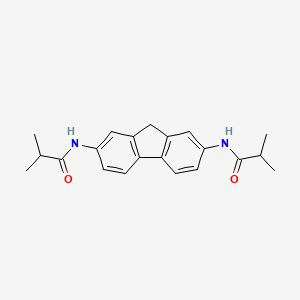
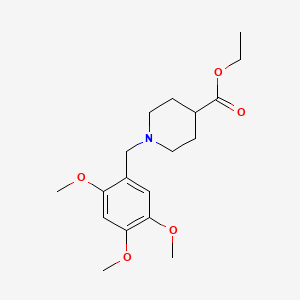
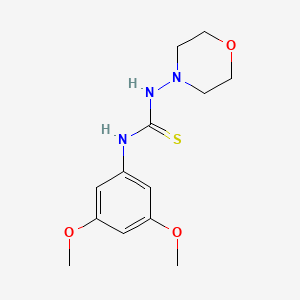

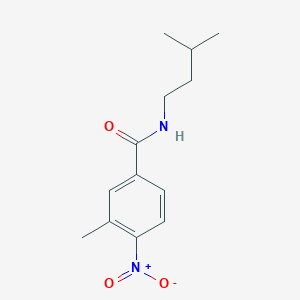
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)


![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)
